

Application Notes: 2-Phenyl-1H-imidazole-4,5-dicarbonitrile in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-phenyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B184330

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The **2-phenyl-1H-imidazole-4,5-dicarbonitrile** scaffold is a versatile heterocyclic structure that has garnered attention in medicinal chemistry primarily for its potential as an anticancer agent. The imidazole ring is a key feature in many biologically active molecules, and the dicarbonitrile and phenyl substitutions provide a unique electronic and steric profile for targeted drug design.^{[1][2][3]} Derivatives based on this core structure have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising activity and providing a foundation for the development of novel therapeutics.^[4]

The primary application explored for this scaffold is in the development of cytotoxic agents. Specifically, a series of N-phenylbenzamide derivatives incorporating the 2-(4,5-dicyano-1H-imidazol-2-yl) moiety have shown good to moderate activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.^[4] The mechanism of action is hypothesized to involve the inhibition of critical cellular targets like kinases, which are often dysregulated in cancer.^[4] Computational studies, including molecular docking and molecular dynamics simulations, suggest that these compounds can bind effectively to the active sites of proteins such as ABL1 kinase, indicating a potential mechanism for their anticancer effects.^[4]

Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the N-phenyl ring significantly influences the cytotoxic potency. For instance, derivatives with electron-withdrawing groups like fluorine or electron-donating groups like methoxy have demonstrated enhanced activity compared to the unsubstituted parent compound.^[4] This suggests that electronic modifications can fine-tune the binding affinity of these molecules to

their biological targets. The most potent compounds identified in these studies exhibited IC_{50} values in the single-digit micromolar range, highlighting the therapeutic potential of this chemical class.^[4]

While the primary focus has been on oncology, the broader class of 2-phenyl-imidazole derivatives has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.^{[5][6][7]} For example, related imidazole structures have been investigated as inhibitors of enzymes like 17 β -hydroxysteroid dehydrogenase type 10 (17 β -HSD10) for Alzheimer's disease and cyclooxygenase-2 (COX-2) for inflammation.^{[8][9]} These findings suggest that the **2-phenyl-1H-imidazole-4,5-dicarbonitrile** core could serve as a valuable starting point for developing inhibitors against other relevant enzymes in various disease contexts.

Quantitative Data

The cytotoxic activity of novel imidazole-based N-phenylbenzamide derivatives containing the **2-phenyl-1H-imidazole-4,5-dicarbonitrile** core has been quantified against several human cancer cell lines. The results are summarized below.

Table 1: Cytotoxic Activity (IC_{50} in μM) of 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide Derivatives^[4]

Compound ID	Substitution (on N-phenyl ring)	A549 (Lung) IC_{50} (μM)	HeLa (Cervical) IC_{50} (μM)	MCF-7 (Breast) IC_{50} (μM)
4a	H	15.2	18.5	17.1
4d	4-CH ₃	12.5	14.8	13.9
4e	4-OCH ₃	10.1	11.1	10.8
4f	4-F	7.5	9.3	8.9

Experimental Protocols

Protocol 1: Synthesis of 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide Derivatives (4a-f)

This protocol describes a one-pot, three-component reaction for synthesizing the target compounds.^[4]

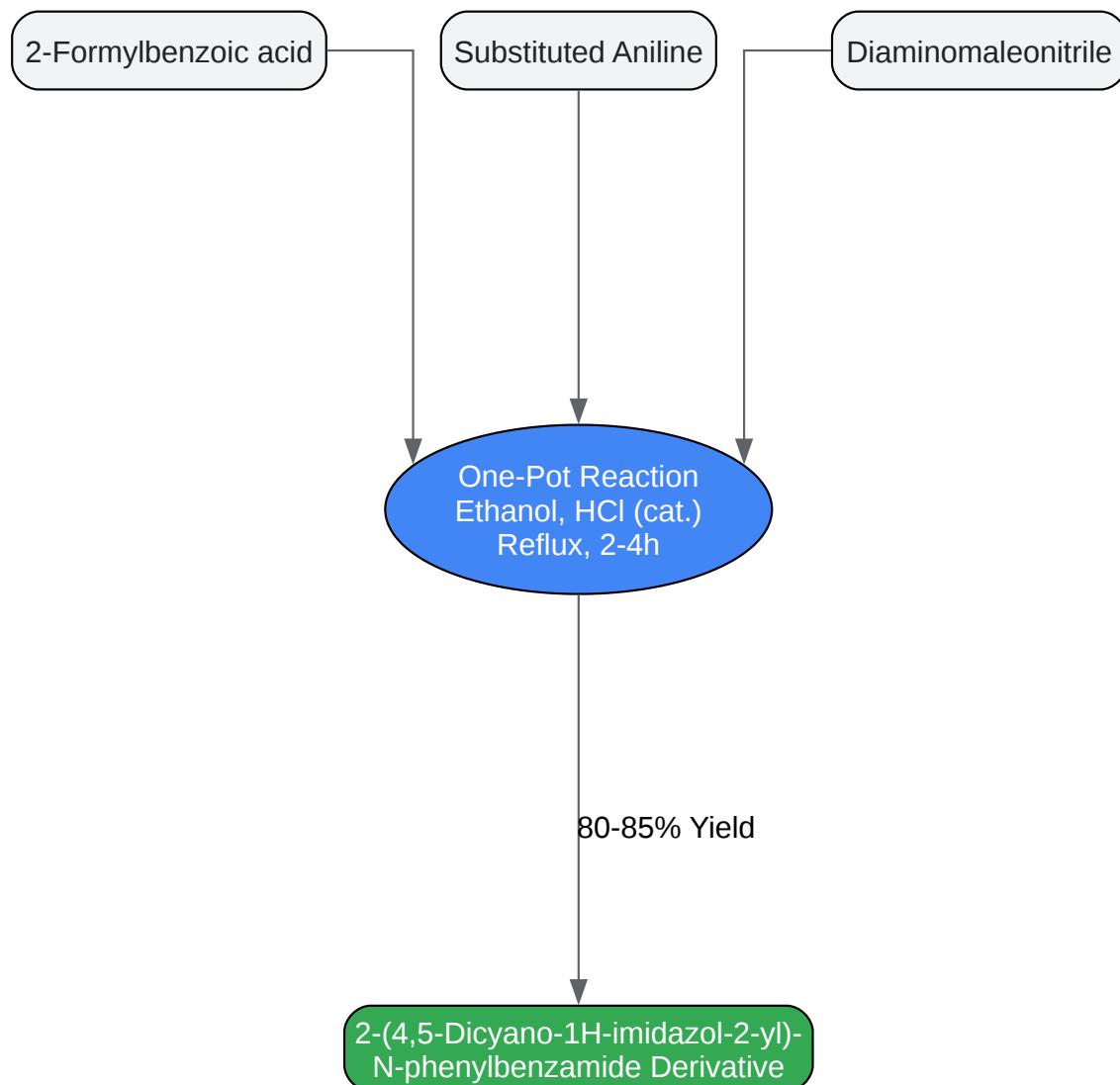
Materials:

- 2-Formylbenzoic acid (1)
- Substituted anilines (2a-f)
- Diaminomaleonitrile (3)
- Ethanol
- Hydrochloric acid (catalytic amount)
- Standard laboratory glassware for reflux and filtration

Procedure:

- In a round-bottom flask, dissolve 2-formylbenzoic acid (10 mmol), an appropriate substituted aniline (10 mmol), and diaminomaleonitrile (10 mmol) in ethanol.
- Add a catalytic amount of hydrochloric acid to the mixture.
- Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Collect the precipitated solid product by vacuum filtration.
- Wash the solid with cold ethanol to remove any unreacted starting materials.
- Dry the purified product under vacuum.

- Characterize the final compound using IR, $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and Mass Spectrometry. For example, for compound 4f (N-(4-fluorophenyl) derivative), the expected melting point is 260–262°C.[\[4\]](#)



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Caption: One-pot synthesis of imidazole-based N-phenylbenzamides.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a general method for assessing the antiproliferative activity of compounds against cancer cell lines, based on standard procedures.[\[10\]](#)

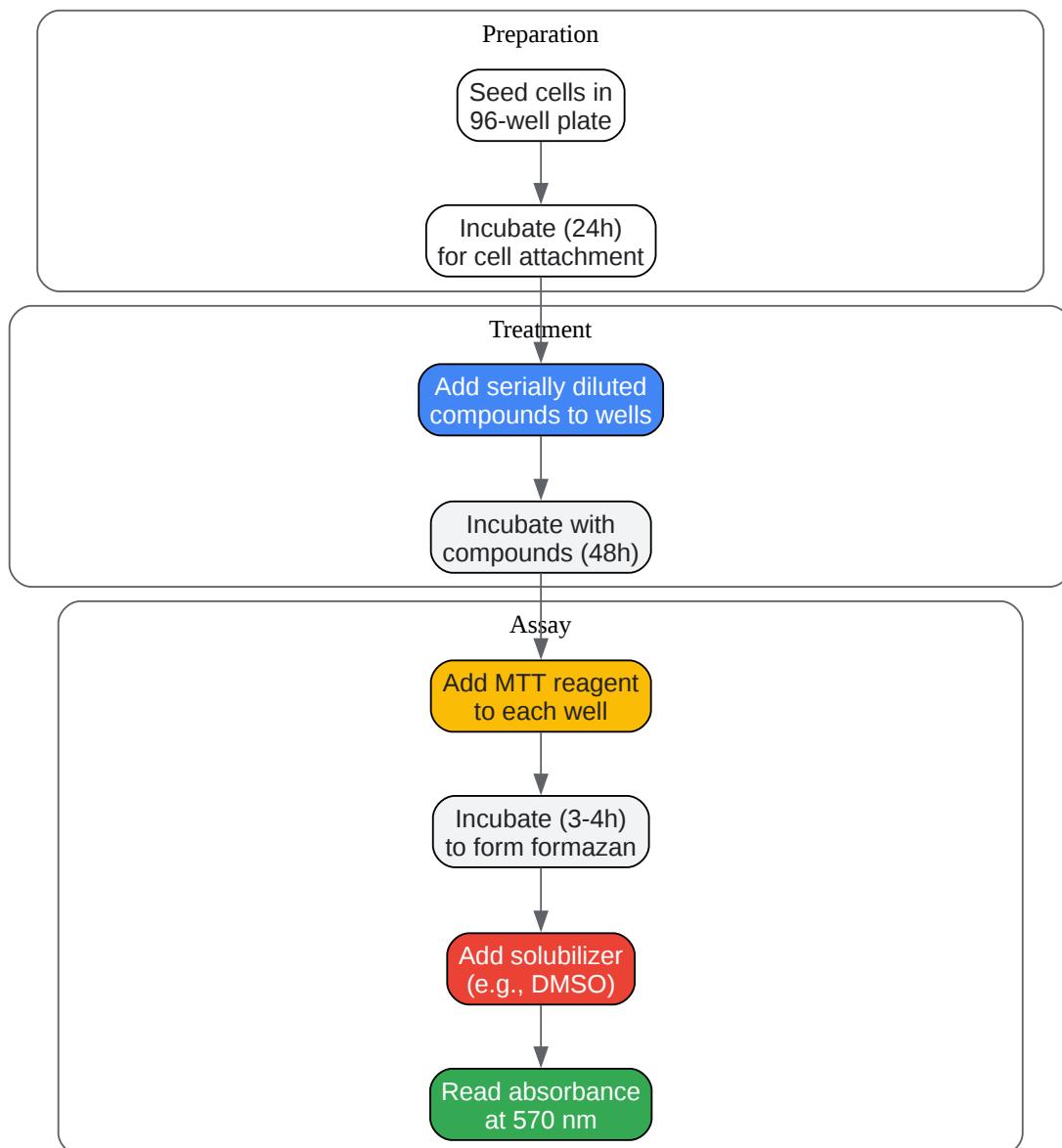
Materials:

- Human cancer cell lines (e.g., A549, HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well microtiter plates
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilizing agent (e.g., DMSO or acidic isopropanol)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 μ L of medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 μ M). Include wells with vehicle (DMSO) as a negative control.
- Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

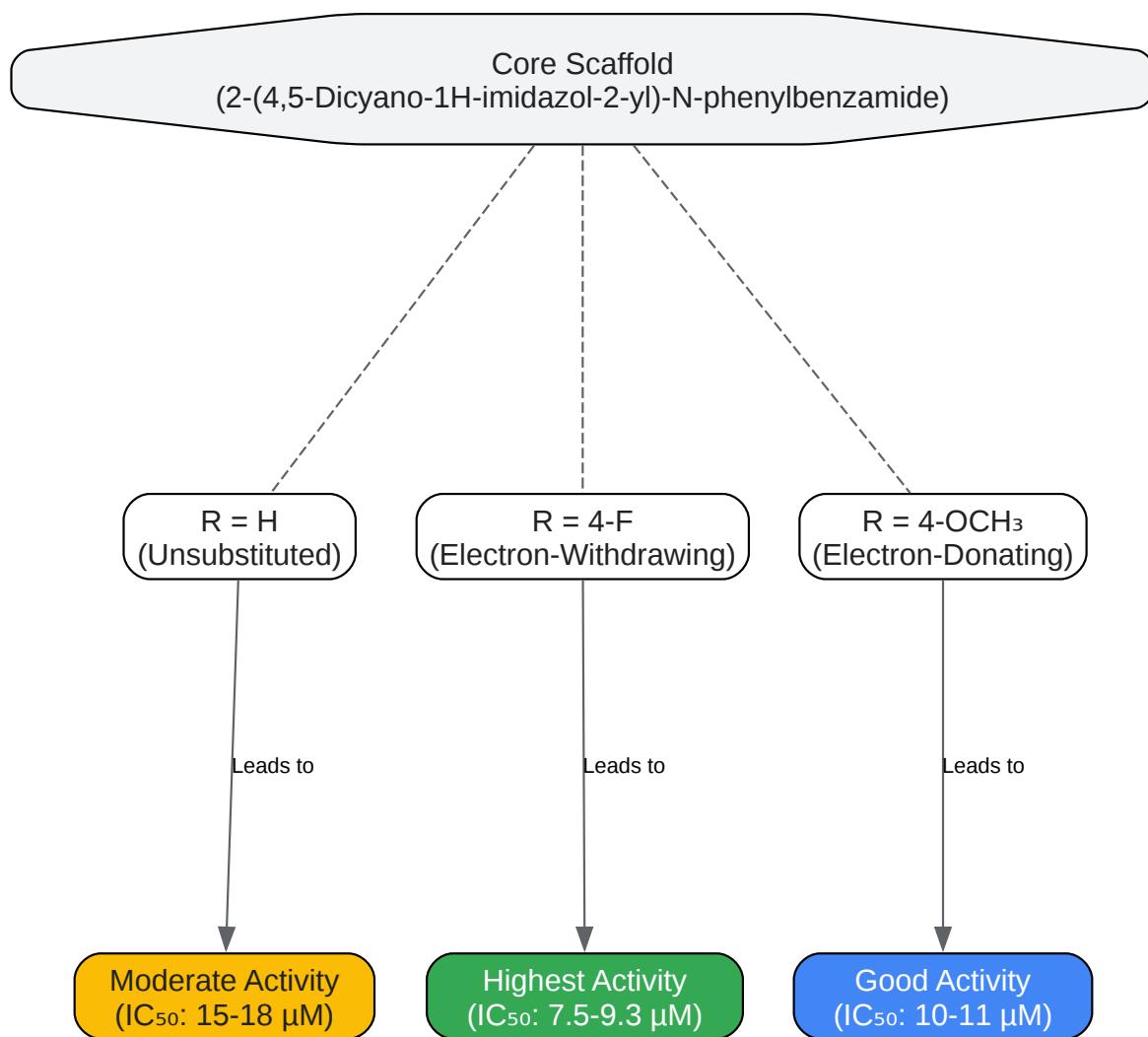
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

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Caption: Standard workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

The evaluation of N-phenylbenzamide derivatives of **2-phenyl-1H-imidazole-4,5-dicarbonitrile** reveals key insights into their structure-activity relationships. The electronic nature of the substituent on the N-phenyl ring plays a crucial role in determining the cytotoxic potency of the compounds.

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Caption: SAR of N-phenyl ring substitutions on anticancer activity.

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